![molecular formula C11H10ClNO2S B12916774 5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-74-2](/img/structure/B12916774.png)
5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound characterized by the presence of an isoxazole ring, a chlorobenzyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with a thiol-containing isoxazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the isoxazole ring.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified isoxazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((2-Chlorophenyl)isoxazol-3-yl)methylamine
- N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide
Uniqueness
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89660-74-2 |
|---|---|
Molekularformel |
C11H10ClNO2S |
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-4-2-1-3-8(10)6-16-7-9-5-11(14)13-15-9/h1-5H,6-7H2,(H,13,14) |
InChI-Schlüssel |
GBDZHFZSEQFSPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=O)NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


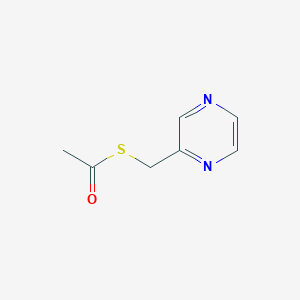
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
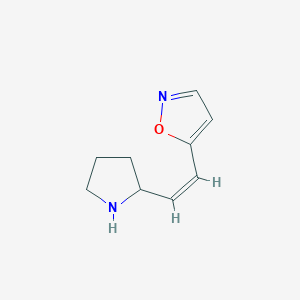
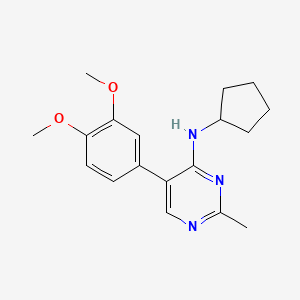

![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
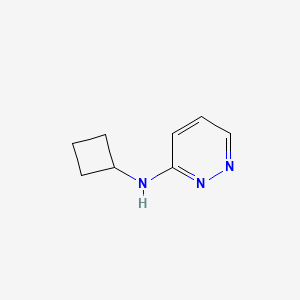




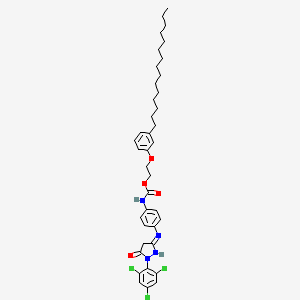

![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
